3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile
Overview
Description
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is a useful research compound. Its molecular formula is C8H6ClN5 and its molecular weight is 207.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties for this compound . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also leads to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile has been found to interact with CDK2, a cyclin-dependent kinase . This interaction is significant as CDK2 plays a crucial role in cell cycle regulation .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of CDK2 . This leads to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in regions of the cell where this enzyme is active .
Properties
IUPAC Name |
3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-6-4-13-14(3-1-2-10)8(6)12-5-11-7/h4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAHXLJDMNGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=NC=N2)Cl)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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